6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, chlorophenyl, thioxo, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-component reactions. One common method is the cyclocondensation reaction of 4-chlorobenzaldehyde, malononitrile, and thiourea in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired product in good yields.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of ball milling techniques, can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Condensation: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides and bases like sodium hydride.
Cyclization: Reagents like formamide and formic acid under reflux conditions.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups.
Cyclization: Fused heterocyclic compounds.
Condensation: Schiff bases and related derivatives.
Scientific Research Applications
6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the synthesis of biologically active molecules and as a building block for more complex structures.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar in structure but with a pyran ring instead of a pyridine ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring and exhibits similar biological activities.
Properties
Molecular Formula |
C13H7ClN4S |
---|---|
Molecular Weight |
286.74 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H7ClN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19) |
InChI Key |
UVNAKEUHQWSNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=S)NC(=C2C#N)N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.